molecular formula C45H62ClN5O14 B12288474 N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride

N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride

Cat. No.: B12288474
M. Wt: 932.4 g/mol
InChI Key: LJWJYPAQXONXEF-UHFFFAOYSA-N
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Description

The compound “N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, and acetyl groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:

    Protection of hydroxyl groups: Using protecting groups such as benzyl or silyl ethers.

    Coupling reactions: Employing reagents like carbodiimides or phosphonium salts for amide bond formation.

    Deprotection: Removing protecting groups under mild conditions to avoid degradation of the compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification techniques: Employing chromatography, crystallization, and other methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent.

    Reducing agents: NaBH4, LiAlH4.

    Coupling reagents: EDC, DCC, HATU.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: An anthracycline antibiotic with a similar tetracyclic structure.

    Epirubicin: A derivative of doxorubicin with similar anticancer properties.

    Daunorubicin: Another anthracycline antibiotic used in cancer treatment.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which can confer distinct chemical reactivity and biological activity compared to similar compounds. This can lead to differences in efficacy, toxicity, and therapeutic applications.

Properties

Molecular Formula

C45H62ClN5O14

Molecular Weight

932.4 g/mol

IUPAC Name

N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H

InChI Key

LJWJYPAQXONXEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl

Origin of Product

United States

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